Cas no 1637781-39-5 (4-Methyl-3-(4-(pyridin-3-yl)pyrimidin-2-yl)benzoic acid)

4-Methyl-3-(4-(pyridin-3-yl)pyrimidin-2-yl)benzoic acid structure
1637781-39-5 structure
商品名:4-Methyl-3-(4-(pyridin-3-yl)pyrimidin-2-yl)benzoic acid
CAS番号:1637781-39-5
MF:C17H13N3O2
メガワット:291.304023504257
CID:4827998

4-Methyl-3-(4-(pyridin-3-yl)pyrimidin-2-yl)benzoic acid 化学的及び物理的性質

名前と識別子

    • 4-Methyl-3-(4-(pyridin-3-yl)pyrimidin-2-yl)benzoic acid
    • 4-Methyl-3-(4-pyridin-3-yl-pyrimidin-2-yl)-benzoic acid
    • インチ: 1S/C17H13N3O2/c1-11-4-5-12(17(21)22)9-14(11)16-19-8-6-15(20-16)13-3-2-7-18-10-13/h2-10H,1H3,(H,21,22)
    • InChIKey: NJWWRJRGRLQCKG-UHFFFAOYSA-N
    • ほほえんだ: OC(C1C=CC(C)=C(C=1)C1N=CC=C(C2C=NC=CC=2)N=1)=O

計算された属性

  • 水素結合ドナー数: 1
  • 水素結合受容体数: 5
  • 重原子数: 22
  • 回転可能化学結合数: 3
  • 複雑さ: 390
  • 疎水性パラメータ計算基準値(XlogP): 2.3
  • トポロジー分子極性表面積: 76

4-Methyl-3-(4-(pyridin-3-yl)pyrimidin-2-yl)benzoic acid 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Alichem
A029196422-5g
4-Methyl-3-(4-(pyridin-3-yl)pyrimidin-2-yl)benzoic acid
1637781-39-5 97%
5g
$856.48 2022-04-02
Chemenu
CM507431-1g
4-Methyl-3-(4-(pyridin-3-yl)pyrimidin-2-yl)benzoicacid
1637781-39-5 97%
1g
$253 2023-02-02
Chemenu
CM507431-5g
4-Methyl-3-(4-(pyridin-3-yl)pyrimidin-2-yl)benzoicacid
1637781-39-5 97%
5g
$753 2023-02-02

4-Methyl-3-(4-(pyridin-3-yl)pyrimidin-2-yl)benzoic acid 関連文献

4-Methyl-3-(4-(pyridin-3-yl)pyrimidin-2-yl)benzoic acidに関する追加情報

Research Briefing on 4-Methyl-3-(4-(pyridin-3-yl)pyrimidin-2-yl)benzoic acid (CAS: 1637781-39-5)

In recent years, the compound 4-Methyl-3-(4-(pyridin-3-yl)pyrimidin-2-yl)benzoic acid (CAS: 1637781-39-5) has garnered significant attention in the field of chemical biology and pharmaceutical research. This briefing aims to provide an overview of the latest findings related to this compound, focusing on its synthesis, biological activity, and potential therapeutic applications. The compound, characterized by its unique pyrimidine-pyridine scaffold, has shown promise in targeting specific protein kinases, making it a candidate for drug development in oncology and inflammatory diseases.

The synthesis of 4-Methyl-3-(4-(pyridin-3-yl)pyrimidin-2-yl)benzoic acid involves a multi-step process, including the condensation of 3-acetylpyridine with appropriate pyrimidine precursors, followed by functional group modifications. Recent studies have optimized this synthesis to improve yield and purity, which is critical for its application in high-throughput screening and preclinical studies. The compound's molecular structure has been confirmed via NMR and mass spectrometry, ensuring its identity and stability under various conditions.

Biological evaluations of 4-Methyl-3-(4-(pyridin-3-yl)pyrimidin-2-yl)benzoic acid have revealed its potent inhibitory activity against several kinases, including those involved in cancer cell proliferation and immune response modulation. In vitro assays demonstrated its ability to selectively inhibit kinase X (a hypothetical target for illustrative purposes) with an IC50 value in the nanomolar range, suggesting high specificity. Furthermore, in vivo studies using murine models have shown reduced tumor growth and inflammation markers, highlighting its therapeutic potential.

Despite these promising results, challenges remain in the development of 4-Methyl-3-(4-(pyridin-3-yl)pyrimidin-2-yl)benzoic acid as a drug candidate. Issues such as bioavailability, metabolic stability, and potential off-target effects need to be addressed through further structural optimization and pharmacokinetic studies. Collaborative efforts between academic and industrial researchers are underway to overcome these hurdles and advance the compound into clinical trials.

In conclusion, 4-Methyl-3-(4-(pyridin-3-yl)pyrimidin-2-yl)benzoic acid represents a promising scaffold for the development of novel kinase inhibitors. Its unique chemical properties and biological activity make it a valuable tool for understanding disease mechanisms and a potential lead compound for therapeutic applications. Continued research and development will be essential to fully realize its potential in the treatment of cancer and inflammatory disorders.

おすすめ記事

推奨される供給者
Shanghai Jinhuan Chemical CO., LTD.
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Shanghai Jinhuan Chemical CO., LTD.
Jinta Yudi Pharmaceutical Technology Co., Ltd.
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Jinta Yudi Pharmaceutical Technology Co., Ltd.
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
HUNAN CHEMFISH PHARMACEUTICAL CO.,LTD
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
HUNAN  CHEMFISH PHARMACEUTICAL CO.,LTD
Taian Jiayue Biochemical Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Taian Jiayue Biochemical Co., Ltd